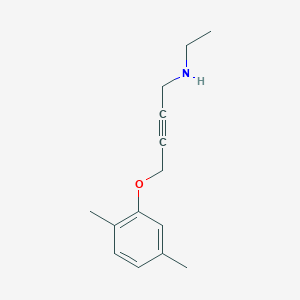![molecular formula C17H26N2 B5056193 2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, commonly known as DM-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DM-1 belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.
作用機序
The mechanism of action of DM-1 is not fully understood. However, it has been proposed that DM-1 exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. DM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. DM-1 has also been shown to decrease the expression of pro-inflammatory cytokines and chemokines in immune cells. In addition, DM-1 has been shown to increase the expression of neurotrophic factors in brain cells.
実験室実験の利点と制限
DM-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DM-1 is also stable under normal laboratory conditions. However, DM-1 has some limitations for lab experiments. It is highly toxic and must be handled with care. DM-1 is also expensive, which may limit its use in some research studies.
将来の方向性
There are several future directions for the study of DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of DM-1 in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. Finally, the development of new analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, DM-1 is a synthetic compound that has shown promise in the treatment of various diseases. Its diverse biological activities, including anticancer, anti-inflammatory, and antiviral activities, make it a valuable tool for scientific research. Despite its potential therapeutic applications, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. The development of new synthetic methods and analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
DM-1 is synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzylamine with 1,4-dibromobutane to form the intermediate 2-(2,5-dimethylbenzyl)-1,4-butanediamine. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form the pyrrolopyrazine ring system. The final step involves the reduction of the pyrrolopyrazine ring with sodium borohydride to form DM-1.
科学的研究の応用
DM-1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. DM-1 has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). DM-1 has been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13-6-7-14(2)16(11-13)12-19-10-9-18-8-4-5-17(18)15(19)3/h6-7,11,15,17H,4-5,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZJYWNJRYUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

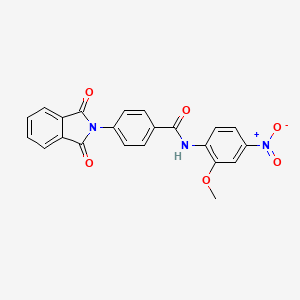
![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)
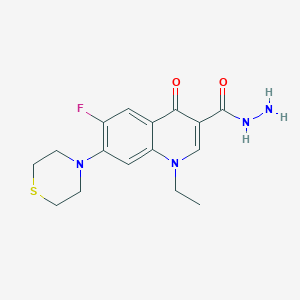

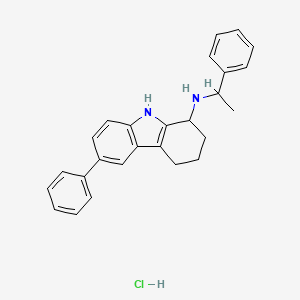
![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
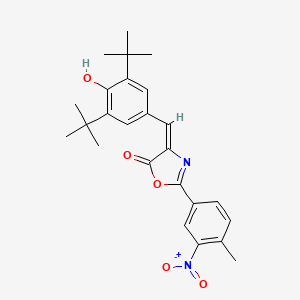
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)
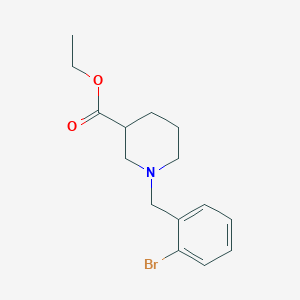
![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
